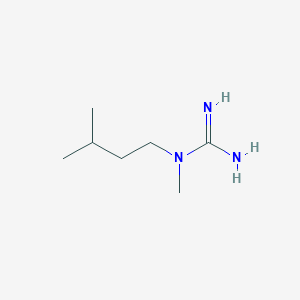
1-Methyl-1-(3-methylbutyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1-(3-methylbutyl)guanidine is a compound belonging to the guanidine family, characterized by the presence of a guanidine functional group. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications
Méthodes De Préparation
The synthesis of 1-Methyl-1-(3-methylbutyl)guanidine can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis . This method provides a straightforward and efficient route to diverse guanidines with yields up to 81%. Another method involves the use of thioureas in conjunction with thiophilic metal salts or coupling reagents . Industrial production methods often rely on the addition of amines to carbodiimides or the use of guanylating agents such as S-methylisothioureas .
Analyse Des Réactions Chimiques
1-Methyl-1-(3-methylbutyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with guanidines.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized guanidine derivatives, while substitution reactions can produce various substituted guanidines.
Applications De Recherche Scientifique
1-Methyl-1-(3-methylbutyl)guanidine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Methyl-1-(3-methylbutyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine functional group can form multiple resonance structures, delocalizing the positive charge and enhancing its binding affinity to various targets . This compound may also act as a strong base, facilitating reactions that require proton transfer .
Comparaison Avec Des Composés Similaires
1-Methyl-1-(3-methylbutyl)guanidine can be compared to other guanidine derivatives such as:
Tetramethylguanidine: Known for its strong basicity and use in organic synthesis.
Phenylguanidine: Utilized in the synthesis of pharmaceuticals and agrochemicals.
N,N’-Disubstituted guanidines: These compounds have diverse applications in catalysis and material science.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and binding properties compared to other guanidines .
Propriétés
Formule moléculaire |
C7H17N3 |
|---|---|
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
1-methyl-1-(3-methylbutyl)guanidine |
InChI |
InChI=1S/C7H17N3/c1-6(2)4-5-10(3)7(8)9/h6H,4-5H2,1-3H3,(H3,8,9) |
Clé InChI |
DWDWGJFPMQFQDB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCN(C)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


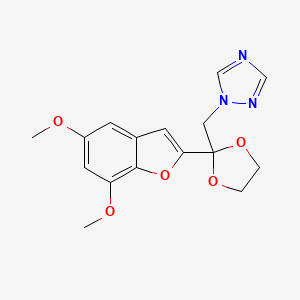
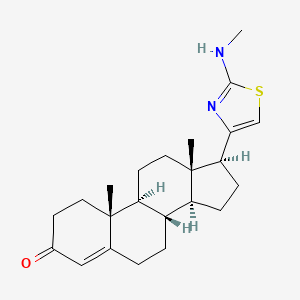
![(7S,8S,10S,12S,17R,18S)-10-[(3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-17,18-dihydroxy-8,12-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-4-one](/img/structure/B13790448.png)
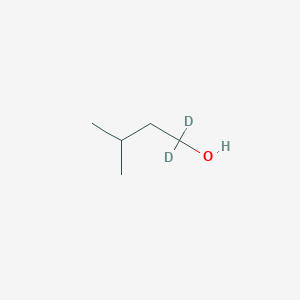
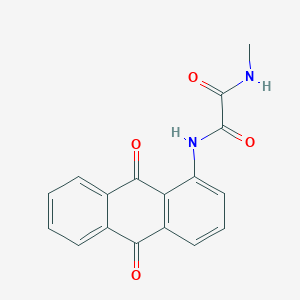
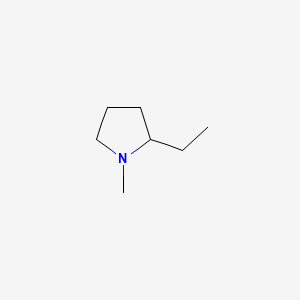
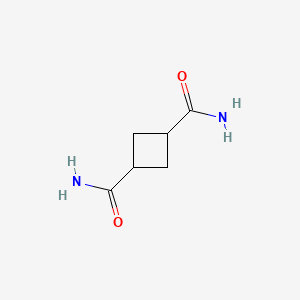

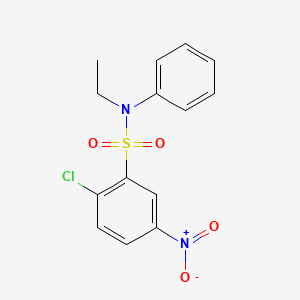


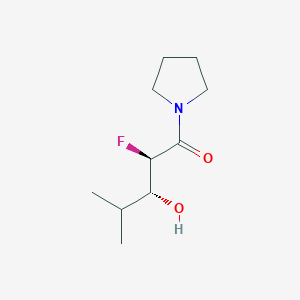
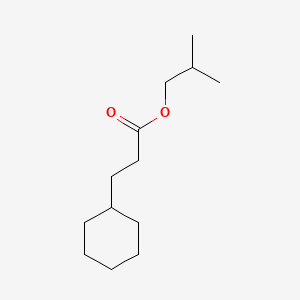
![9-fluoro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;dihydrochloride](/img/structure/B13790526.png)
